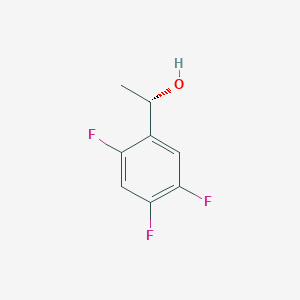

(S)-1-(2,4,5-Trifluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2,4,5-trifluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRHPWCWRLZXAM-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of (S)-1-(2,4,5-Trifluorophenyl)ethanol: A Technical Guide

Executive Summary

(S)-1-(2,4,5-Trifluorophenyl)ethanol is a highly valuable chiral building block utilized extensively in the pharmaceutical industry. Most notably, its structural motif serves as a critical intermediate in the asymmetric synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, which are prescribed for the management of type 2 diabetes .

Because the pharmacological efficacy of these downstream active pharmaceutical ingredients (APIs) is heavily dependent on stereochemical and chemical purity, rigorous analytical characterization of this intermediate is non-negotiable. This whitepaper provides an authoritative, in-depth breakdown of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside the causality-driven methodologies required to acquire them.

Synthesis and Stereochemical Control

The synthesis of this compound is typically achieved via the asymmetric reduction or hydrosilylation of 2,4,5-trifluoroacetophenone. Utilizing a Cobalt(II) catalyst paired with a chiral dipyridylphosphine ligand (e.g., (S)-Xyl-P-Phos) allows for highly enantioselective transfer of the hydride, yielding the (S)-enantiomer with >95% enantiomeric excess (ee) .

Caption: Workflow for the asymmetric synthesis and quality control of this compound.

Spectroscopic Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the fluorine atoms and the integrity of the chiral carbinol center.

Causality of Chemical Shifts:

The strongly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect on the aromatic ring. This significantly deshields the remaining aromatic protons (H-3 and H-6), pushing them downfield. Furthermore, the spin-1/2 nature of the

Table 1:

Table 2:

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation pattern. Secondary alcohols typically undergo rapid

Causality of Fragmentation:

The molecular ion (M

Caption: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Table 3: EI-MS Peak Assignments (70 eV)

| m/z Ratio | Relative Abundance | Fragment Identity | Mechanism of Formation |

|---|

| 176 | < 10% | [M]

Infrared (IR) Spectroscopy

Table 4: ATR-FTIR Spectral Assignments

| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Functional Group Assignment |

|---|---|---|

| 3350 | Broad, Strong | O-H stretching (hydrogen-bonded) |

| 2980, 2935 | Sharp, Weak | C-H stretching (sp³ alkane) |

| 1625, 1515 | Sharp, Medium | C=C stretching (aromatic ring) |

| 1210, 1145 | Sharp, Strong | C-F stretching (highly diagnostic) |

| 1085 | Sharp, Strong | C-O stretching (secondary alcohol) |

Standardized Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are maintained, the following protocols are designed as self-validating systems . Every step contains an internal check to prevent false positives or data artifacts.

Protocol A: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ lacks exchangeable protons, ensuring the broad -OH signal at 2.41 ppm is not masked by solvent exchange.

-

-

Self-Validating Zero-Reference: Prior to scanning, ensure the spectrometer locks onto the deuterium signal of the CDCl₃. Set the internal TMS signal to exactly 0.00 ppm. Check the residual CHCl₃ peak; if it deviates from 7.26 ppm, the magnetic field has drifted, and the shim must be recalibrated.

-

Acquisition Parameters: Run a standard 1D

sequence (e.g., zg30 pulse program) with 16 scans and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation of all protons.

Protocol B: ATR-FTIR Analysis

-

Background Subtraction (Self-Validation): Before loading the sample, run a background scan of the empty Attenuated Total Reflectance (ATR) diamond crystal.

-

Causality: This automatically subtracts ambient atmospheric contributions (like CO₂ at 2350 cm⁻¹ and water vapor) from the final spectrum, ensuring the broad peak at 3350 cm⁻¹ is genuinely from the sample's hydroxyl group.

-

-

Sample Application: Apply 2-3 mg of the neat liquid/solid directly onto the ATR crystal. Tighten the anvil until the pressure click is heard.

-

Causality: ATR is explicitly chosen over KBr pelleting to eliminate the risk of hygroscopic moisture absorption by KBr, which would artificially inflate the O-H stretching region.

-

-

Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

Protocol C: GC-MS Workflow

-

Instrument Tuning (Self-Validation): Inject perfluorotributylamine (PFTBA) to tune the mass spectrometer. Verify that the m/z 69, 219, and 502 peaks are accurately calibrated. If the isotope ratios are incorrect, the mass analyzer must be cleaned before proceeding.

-

Blank Run: Inject 1 µL of pure HPLC-grade methanol.

-

Causality: This proves the column is free of ghost peaks or carryover from previous analyses.

-

-

Sample Injection: Inject 1 µL of a 1 mg/mL sample solution. Use a split ratio of 50:1 to prevent detector saturation.

-

Ionization: Utilize a standard 70 eV Electron Ionization source.

-

Causality: Standardizing to 70 eV ensures the resulting fragmentation pattern is directly comparable to established NIST library standards .

-

References

- CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof. Google Patents.

-

Cobalt(II)-catalyzed asymmetric hydrosilylation of simple ketones using dipyridylphosphine ligands. Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2011. Available at:[Link]

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

Evolution of Chirality: The Technical History of (S)-1-(2,4,5-Trifluorophenyl)ethanol

Executive Summary

(S)-1-(2,4,5-Trifluorophenyl)ethanol is a high-value chiral intermediate primarily recognized for its role as a structural synthon in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Sitagliptin (Januvia) . While the final commercial manufacturing route of Sitagliptin evolved to utilize a direct transaminase-catalyzed amination of a pro-chiral ketone, the synthesis of the corresponding chiral alcohol, this compound, represents a masterclass in the evolution of asymmetric synthesis.

This guide details the technical progression of this molecule's synthesis, moving from stoichiometric chiral auxiliaries (CBS reduction) to transition metal catalysis (Ruthenium transfer hydrogenation), and finally to the modern era of biocatalysis (Ketoreductases).

Part 1: The Target & Significance

The 2,4,5-trifluorophenyl moiety is a pharmacophore critical for binding affinity in the DPP-4 active site. Achieving the (S)-configuration at the benzylic position is non-negotiable for biological activity.

Key Technical Challenges:

-

Electronic Deactivation: The three fluorine atoms on the phenyl ring create a highly electron-deficient system, altering the kinetics of hydride transfer compared to standard acetophenones.[1]

-

Enantiomeric Excess (ee): Pharmaceutical standards require >99.5% ee.[1] Early methods often stalled at 90-95%, requiring costly recrystallization.[1]

-

Scalability: Moving from medicinal chemistry (milligrams) to process chemistry (kilograms) necessitated a shift away from cryogenic conditions and stoichiometric reagents.[1]

Part 2: Generation 1 — The Stoichiometric Era (CBS Reduction)

In the early discovery phase, speed and reliability took precedence over atom economy. The Corey-Bakshi-Shibata (CBS) reduction was the standard-bearer for generating the (S)-alcohol from 1-(2,4,5-trifluorophenyl)ethanone.

Mechanism & Causality

The CBS reduction utilizes a chiral oxazaborolidine catalyst derived from proline.[1][2] The causality of the stereoselection lies in the formation of a rigid fused-ring transition state. The electron-deficient 2,4,5-trifluorophenyl group acts as the "large" steric group (

-

Why it works: The oxazaborolidine coordinates borane (

) at the nitrogen atom, activating it as a hydride donor.[3] The ketone coordinates to the endocyclic boron atom. The steric bulk of the catalyst forces the ketone to approach from the face that minimizes steric clash, delivering the hydride to the Si-face of the ketone to yield the (S)-alcohol.

Experimental Protocol: CBS Reduction

Status: Validated for Discovery Scale (1g - 100g)

Reagents:

-

Substrate: 1-(2,4,5-trifluorophenyl)ethanone (1.0 equiv)

-

Catalyst: (S)-Me-CBS (oxazaborolidine) (0.1 equiv)

-

Reductant: Borane-THF complex (

) (0.6 - 1.0 equiv) -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried flask under

, dissolve (S)-Me-CBS catalyst in anhydrous THF. -

Temperature Control: Cool the system to -20°C. Note: The electron-withdrawing fluorines make the carbonyl highly reactive; lower temperatures are required to prevent non-catalyzed (racemic) background reduction.

-

Simultaneous Addition: Slowly add the ketone solution and the borane-THF solution simultaneously over 1 hour. Crucial: This maintains a low concentration of free ketone, ensuring it binds to the catalyst rather than reacting non-selectively with free borane.

-

Quench: Carefully add Methanol (MeOH) to destroy excess hydride.[1]

-

Workup: Concentrate and purify via flash chromatography (SiO2, Hexane/EtOAc).

Performance Metrics:

Part 3: Generation 2 — Transition Metal Catalysis (Asymmetric Transfer Hydrogenation)

As demand grew, the safety hazards of Borane-THF and the cost of the CBS catalyst became prohibitive. The industry pivoted to Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) , utilizing Noyori-Ikariya type catalysts.

The Catalyst System

The preferred system utilizes a Ruthenium(II) complex with a chiral diamine ligand (e.g., Ts-DPEN) and an arene ligand (e.g., p-cymene).[5]

Why this shift?

-

Safety: Uses formic acid/triethylamine or isopropanol as the hydrogen source instead of explosive borane.[1]

-

Efficiency: Catalyst loadings reduced from 10 mol% (CBS) to 0.1–0.5 mol% (Ru).

-

Selectivity: The "Metal-Ligand Bifunctional Mechanism" allows for simultaneous proton and hydride transfer, often achieving higher ee values for electron-poor ketones.[1]

Experimental Protocol: Ru-Catalyzed ATH

Status: Validated for Process Scale (1kg+)

Reagents:

-

Substrate: 1-(2,4,5-trifluorophenyl)ethanone

-

Catalyst: RuCl (S/C ratio 500:1 to 1000:1)

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step Workflow:

-

Inertion: Purge the reactor with Nitrogen. Oxygen poisons the Ru-hydride species.[1]

-

Charging: Load the ketone and the Ru-catalyst into the reactor.

-

H-Source Addition: Add the

mixture.[1] -

Reaction: Heat to 30-40°C. Monitor via HPLC.

-

Technical Insight: The reaction is equilibrium-driven if using isopropanol (reversible). Using Formic Acid makes it irreversible (release of

), driving conversion to 100%.

-

-

Workup: Wash with water to remove salts/amine.[1] The organic layer contains the product.

Data Summary:

| Metric | CBS Reduction | Ru-ATH (Transfer Hydrog.)[1] |

| Enantiomeric Excess | 94-97% | 97-99% |

| Atom Economy | Poor (Stoichiometric Boron) | Excellent (Catalytic) |

| Safety Profile | Low (Borane hazards) | High (Mild conditions) |

| Cost | High | Moderate |

Part 4: Generation 3 — The Biocatalytic Revolution (Ketoreductases)

The ultimate evolution for this specific alcohol synthesis is the use of Ketoreductases (KREDs) . This method is currently the gold standard for synthesizing this compound when the alcohol is the desired endpoint.

Mechanism

Engineered KREDs (dependent on NADPH) bind the prochiral ketone in a highly constrained active site. The enzyme delivers a hydride from the cofactor to the carbonyl carbon with near-perfect facial selectivity.

Visualization: The Synthesis Evolution

Figure 1: The evolutionary pathway of synthesis methods, showing the progression toward higher selectivity and greener conditions.

Experimental Protocol: Biocatalytic Reduction

Status: Current Best Practice

Reagents:

-

Enzyme: KRED-P1-B12 (Codexis or Almac equivalent screening kit)

-

Cofactor: NADP+ (catalytic amount)

-

Recycling System: Isopropanol (with ADH) or Glucose (with GDH)

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Workflow:

-

Buffer Prep: Prepare pH 7.0 phosphate buffer containing 1 mM

.[1] -

Substrate Solution: Dissolve ketone in IPA (if using IPA recycling) or DMSO (if using Glucose/GDH).[1]

-

Reaction Initiation: Add the enzyme powder and cofactor to the buffer. Add the substrate solution.[1][6][7]

-

Agitation: Stir gently at 30°C.

-

Extraction: Extract with Ethyl Acetate. No heavy metal removal is required.[1]

Part 5: The "Missing Link" — Why the Alcohol is an Intermediate

It is critical for the researcher to understand that while this guide focuses on the Alcohol, the manufacturing of Sitagliptin eventually bypassed this intermediate.

-

The Old Route: Ketone

(S)-Alcohol-

Flaw: This is an

inversion. It requires making the (S)-alcohol to get the (R)-amine (Sitagliptin), or vice versa. It involves extra steps (activation/displacement).[1]

-

-

The New Route (Savile et al., Science 2010): Ketone

(R)-Amine (Directly via Transaminase).-

Impact: The transaminase (ATA-117) route completely removes the need for the alcohol intermediate in the commercial production of Sitagliptin.

-

However, the (S)-Alcohol remains vital for:

-

Synthesis of analogs where transaminases are not available.[1]

-

Analytical reference standards.

-

Medicinal chemistry SAR studies where the oxygen linkage is retained.[1]

Visualization: The Divergence

Figure 2: The strategic divergence in synthesis. The alcohol is the key intermediate for the classical route but is bypassed in the modern transaminase process.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[9] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][6][9] Journal of the American Chemical Society.[1][9] Link

-

Hansen, K. B., et al. (2005).[1] First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin.[10] Organic Process Research & Development. Link

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5][11] Accounts of Chemical Research. Link

-

Savile, C. K., et al. (2010).[1] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link

-

Codexis Inc. (2024).[1] Ketoreductase (KRED) Screening Kits.[1] Codexis Product Portal.[1] Link

Sources

- 1. matthey.com [matthey.com]

- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]

- 5. kanto.co.jp [kanto.co.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. almacgroup.com [almacgroup.com]

- 9. york.ac.uk [york.ac.uk]

- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-(2,4,5-Trifluorophenyl)ethanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Fluorinated Alcohol

(S)-1-(2,4,5-Trifluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its trifluorinated phenyl ring and specific stereochemistry make it a valuable chiral building block for the synthesis of complex, high-value molecules. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of a final drug product, making this alcohol a sought-after precursor. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on providing practical insights for its use in research and development. The primary application of this chiral alcohol is as a crucial intermediate in the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2,4,5-Trifluorophenyl)ethanol is provided below. It is important to note that some of these properties may be for the racemic mixture, as data for the pure (S)-enantiomer is not always readily available.

| Property | Value |

| Molecular Formula | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in many organic solvents. |

Synthesis of this compound: A Tale of Two Strategies

The synthesis of enantiomerically pure this compound is primarily achieved through the asymmetric reduction of the prochiral ketone, 2,4,5-trifluoroacetophenone. This transformation can be accomplished via two main routes: chemical catalysis and biocatalysis. The choice between these methods often depends on factors such as scale, desired enantiomeric excess (e.e.), cost, and environmental considerations.

Chemical Synthesis: Asymmetric Reduction with Chiral Catalysts

Asymmetric reduction of ketones using chiral catalysts is a well-established and powerful tool in organic synthesis. For the preparation of this compound, several catalytic systems can be employed, with oxazaborolidine-mediated reductions (CBS reduction) and transition metal-catalyzed transfer hydrogenations being prominent examples.

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane (BH₃), to the carbonyl group.

Caption: Workflow for the CBS reduction of 2,4,5-trifluoroacetophenone.

Experimental Protocol: CBS Reduction (Representative)

This protocol is a general representation and may require optimization.

-

Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (e.g., Argon), add a chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) and anhydrous tetrahydrofuran (THF). To this solution, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 - 1.2 equivalents) dropwise at 0 °C. Stir the mixture for 15-30 minutes at room temperature to form the active CBS catalyst.

-

Reduction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add a solution of 2,4,5-trifluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Purification: Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Borane reagents are sensitive to moisture and air, which can lead to their decomposition and reduced efficiency.

-

Anhydrous Solvents: Water reacts with borane and can quench the reaction.

-

Slow Addition: The reaction is often exothermic, and slow addition helps to control the temperature and prevent side reactions.

-

Quenching with Methanol: Methanol reacts with and neutralizes any remaining borane.

Asymmetric transfer hydrogenation (ATH) is another powerful method that utilizes a chiral transition metal catalyst (commonly Ruthenium or Rhodium) and a hydrogen donor (e.g., isopropanol or formic acid) to achieve the enantioselective reduction of ketones.

Experimental Protocol: Asymmetric Transfer Hydrogenation (Representative)

This is a general protocol and specific catalysts and conditions may vary.

-

Reaction Setup: In a reaction vessel, dissolve the chiral catalyst (e.g., a Ru(II)- or Rh(III)-complex with a chiral diamine ligand, 0.5 - 2 mol%) and a base (e.g., potassium tert-butoxide) in a suitable solvent such as isopropanol.

-

Addition of Substrate: Add 2,4,5-trifluoroacetophenone (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Biocatalysis: The Green Chemistry Approach

Biocatalytic reduction of ketones offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact.[6] This is often achieved using whole microbial cells or isolated ketoreductase (KRED) enzymes.

Caption: General workflow for the biocatalytic reduction of 2,4,5-trifluoroacetophenone.

Experimental Protocol: Whole-Cell Bioreduction (Representative)

This protocol is a general guide and will vary depending on the specific microorganism used.

-

Biocatalyst Preparation: Cultivate a suitable microorganism (e.g., a species of Candida, Pichia, or Rhodococcus) known to possess a stereoselective ketoreductase in an appropriate growth medium. Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Bioreduction: Resuspend the harvested cells in a buffer solution. Add a cofactor regeneration system, typically a sacrificial alcohol like isopropanol or a sugar like glucose. Add the substrate, 2,4,5-trifluoroacetophenone, to the cell suspension. The substrate may be added neat or dissolved in a co-solvent to improve solubility.

-

Reaction: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).

-

Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.

-

Work-up and Purification: Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and the solvent is evaporated. The crude product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Whole Cells vs. Isolated Enzymes: Whole cells are often preferred for initial studies and large-scale applications as they contain the necessary enzymes and cofactor regeneration systems, making the process more cost-effective. Isolated enzymes offer higher purity and may be advantageous for specific applications.

-

Cofactor Regeneration: Ketoreductases require a nicotinamide cofactor (NADH or NADPH) for activity. A sacrificial co-substrate is added to regenerate the cofactor in situ, allowing for catalytic use of the expensive cofactor.

-

Buffer and pH: Maintaining an optimal pH is crucial for enzyme activity and stability.

Characterization and Quality Control

Thorough characterization of this compound is essential to confirm its identity, purity, and enantiomeric excess.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the methyl protons (CH₃). The methine proton will appear as a quartet, and the methyl protons as a doublet due to coupling. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the fluorine substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-F stretching bands will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess is a critical quality attribute for a chiral compound and is typically determined by chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Representative Protocol:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used, such as Chiralcel OD-H, OJ-H, or AD-H.[7][8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly employed.

The retention times of the (S) and (R) enantiomers will differ on the chiral column, allowing for their quantification and the calculation of the enantiomeric excess.

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key chiral building block in the synthesis of the anti-diabetic drug, Sitagliptin .[1][2][4][5]

Caption: Role of this compound in Sitagliptin synthesis.

In the synthesis of Sitagliptin, the chiral center of this compound is incorporated into the final drug structure. The hydroxyl group is typically activated (e.g., by conversion to a mesylate or tosylate) to facilitate a subsequent nucleophilic substitution reaction, which is a key step in constructing the backbone of the Sitagliptin molecule.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers for chemical fires.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Always consult the most up-to-date safety information before handling any chemical.

Conclusion

This compound is a cornerstone chiral building block in modern pharmaceutical synthesis, most notably for the production of Sitagliptin. Its synthesis, achievable through both robust chemical catalysis and environmentally benign biocatalytic methods, provides access to this enantiomerically pure intermediate. A thorough understanding of its synthesis, characterization, and handling is crucial for researchers and drug development professionals aiming to leverage its unique properties in the creation of novel and effective therapeutics. The continued development of more efficient and sustainable synthetic routes to this and similar chiral fluorinated alcohols will undoubtedly remain an area of active research.

References

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 1-[4-(Trifluoromethyl)phenyl]ethanol.

- Gao, C., et al. (2020, April 17). High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. PMC.

- Contente, M. L., et al. (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin.

- Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.

- (2009). Preparation of sitagliptin intermediate.

- Li, P., et al. (2018, June 13).

- Sakai, K., et al. (2018, September 20).

- A Novel Process For The Prepar

- (2014, April 29).

- The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide. Benchchem.

- Ye, F., et al. (2021, January 25).

- Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions.

- 1H- and 13C-NMR for. Rsc.org.

- (2023, March 4). (R)-1-[3,5-Bis(trifluoromethyl)

- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository.

- (2025, October 16).

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- SAFETY DATA SHEET.

- Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models.

- 2 - Organic Syntheses Procedure.

- Strategies for Chiral HPLC Method Development.

- Records of Natural Products-SI.

- Tables For Organic Structure Analysis.

- Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing).

- Chiral HPLC Separ

- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.

- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.

- Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol. PMC.

- Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Chemical Properties of 1-(2,4,5-Trichlorophenyl)ethanol (CAS 14299-54-8). Cheméo.

- (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid.

- (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Asymmetric Transfer Hydrogenation C

- 1-(Pentafluorophenyl)ethanol. CymitQuimica.

- Trifluoroethanol Definition - Organic Chemistry Key Term. Fiveable.

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]

- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 6. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

The Fluorine-Chiral Nexus: A Technical Guide to Fluorinated Chiral Alcohols

Executive Summary

This technical guide addresses the strategic integration of fluorinated chiral alcohols in high-value applications, specifically pharmaceutical design and advanced materials.[1] The synergy between the unique electronic properties of fluorine (electronegativity, lipophilicity, metabolic stability) and the spatial selectivity of chirality creates a functional motif that is indispensable in modern drug discovery and ferroelectric material engineering.

Part 1: The Physicochemical Imperative

The utility of fluorinated chiral alcohols stems from the "Fluorine Effect," where the substitution of hydrogen with fluorine alters the physicochemical profile of the alcohol moiety without imposing significant steric demand (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Acidity and Hydrogen Bonding

The most critical technical differentiator of fluorinated alcohols is the dramatic shift in acidity. The electron-withdrawing nature of the perfluoroalkyl group stabilizes the alkoxide anion via induction.

Table 1: Comparative Acidity (

| Compound | Structure | H-Bond Donor Capability | |

| Ethanol | 16.0 | Moderate | |

| 2,2,2-Trifluoroethanol | 12.4 | High | |

| Hexafluoroisopropanol | 9.3 | Very High | |

| Chiral TF-Carbinol | 11.0 - 12.0 | High |

Technical Insight: The lowered

Metabolic Stability & Lipophilicity

The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation. Placing a

Part 2: Pharmaceutical Applications & Case Studies

Case Study: Efavirenz (Sustiva)

Efavirenz, a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV treatment, is the archetypal example of a fluorinated chiral alcohol application.[2]

-

Structure: Contains a tertiary chiral center with a cyclopropylacetylene group and a trifluoromethyl group.[3]

-

Role of

:-

pKa Modulation: Lowers the

of the cyclic carbamate/alcohol system, optimizing electrostatic interactions within the hydrophobic NNRTI binding pocket (specifically interacting with residues Tyr181, Tyr188, and Trp229). -

Metabolic Shielding: Prevents hydroxylation at the benzylic position.

-

Visualization: The Fluorine-Activity Workflow

The following diagram illustrates the causal pathway from atomic substitution to clinical efficacy.

Figure 1: Mechanistic pathway detailing how fluorine substitution translates to enhanced pharmacodynamics and pharmacokinetics.

Part 3: Material Science Applications

Beyond pharma, fluorinated chiral alcohols are critical dopants in Ferroelectric Liquid Crystals (FLCs) .

-

Mechanism: In the smectic C* (

) phase, the symmetry breaking caused by the chiral center, combined with the strong transverse dipole moment of the C-F bond (or -

Application: This polarization allows for sub-microsecond switching speeds in liquid crystal displays (LCDs) and spatial light modulators, significantly faster than standard nematic LCs.

Part 4: Validated Synthetic Protocol

Protocol: Asymmetric Transfer Hydrogenation (ATH) of Trifluoromethyl Ketones.

Objective: Synthesize (S)-1-phenyl-2,2,2-trifluoroethanol with >95% enantiomeric excess (

Reagents & Equipment

-

Substrate: 2,2,2-Trifluoroacetophenone (1.0 eq).

-

Catalyst: (S,S)-RuCl(p-cymene)(TsDPEN) (0.5 mol%).

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture).

-

Solvent: Dichloromethane (DCM) or neat conditions.

-

Equipment: Schlenk flask, magnetic stirrer, chiral GC (e.g., Chirasil-DEX CB).

Step-by-Step Methodology

-

Catalyst Pre-activation:

-

In a flame-dried Schlenk flask under argon, dissolve the (S,S)-Ru-catalyst (0.005 eq) in minimal degassed DCM.

-

Why: Air sensitivity is low for this catalyst, but argon ensures reproducibility by preventing non-selective oxidation.

-

-

Reaction Initiation:

-

Add the Formic acid/TEA mixture (2.0 eq relative to ketone) to the catalyst solution.

-

Add 2,2,2-Trifluoroacetophenone (1.0 eq) in one portion.

-

Stir at 30°C .

-

Technical Note: The reaction is exothermic. For large scales (>10g), add the ketone dropwise to control heat, as high temperatures erode enantioselectivity.

-

-

Monitoring:

-

Monitor via TLC (Silica, 10% EtOAc/Hexane). The product (

) is more polar than the ketone ( -

Reaction time is typically 12–24 hours.

-

-

Quench and Workup:

-

Dilute with water (10 mL). Extract with DCM (3 x 10 mL).

-

Wash combined organics with saturated

(to remove residual formic acid) and brine. -

Dry over

, filter, and concentrate in vacuo. -

Caution: Trifluoromethyl alcohols can be volatile. Do not use high vacuum (<10 mbar) for extended periods if the molecular weight is low.

-

-

Validation (Self-Validating Step):

-

Analyze by Chiral GC.

-

Calculation:

. -

Target:

and

-

Synthesis Workflow Diagram

Figure 2: Operational workflow for the Asymmetric Transfer Hydrogenation (ATH) of fluorinated ketones.

Part 5: References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link

-

Hagiwara, K., et al. (1999). Ferroelectric Liquid Crystals Having a Trifluoromethyl Group at the Chiral Center. Ferroelectrics, 246(1), 201-208. Link

-

Patel, et al. (1999). Synthesis of Efavirenz. Tetrahedron Letters, 40(39), 7153-7156. Link

Sources

Methodological & Application

High-Efficiency Asymmetric Synthesis of (S)-1-(2,4,5-Trifluorophenyl)ethanol: A Comparative Protocol Guide

This Application Note is structured as a high-level technical guide for process chemists and researchers in the pharmaceutical industry. It focuses on the asymmetric synthesis of (S)-1-(2,4,5-Trifluorophenyl)ethanol , a critical chiral building block often associated with the synthesis of DPP-4 inhibitors (e.g., Sitagliptin analogs) and other fluorinated APIs.

Introduction & Scope

The enantiopure alcohol This compound is a high-value chiral synthon. Its electron-deficient aromatic ring makes it a highly reactive intermediate, serving as a precursor for chiral amines via mesylation/displacement or Mitsunobu inversion.

Achieving high enantiomeric excess (ee > 99%) is critical, as downstream purification of fluorinated isomers is notoriously difficult. This guide presents two validated protocols:

-

Biocatalytic Reduction (Method A): The "Green" standard, offering mild conditions and superior stereocontrol.

-

Asymmetric Transfer Hydrogenation (Method B): A robust chemical alternative using Ru-catalysis, suitable when biological constraints (toxicity/solubility) are limiting.

Strategic Decision Matrix

Use the following decision tree to select the appropriate protocol for your campaign.

Caption: Decision matrix for selecting between Biocatalytic (Method A) and Chemocatalytic (Method B) routes.

Method A: Biocatalytic Reduction (Recommended)

This method utilizes an engineered Ketoreductase (KRED) enzyme. It is the preferred industrial route due to the ability to achieve >99.5% ee and complete conversion without heavy metal contamination.

Mechanism & Logic

The reaction relies on a coupled cofactor regeneration system. The KRED reduces the ketone using NADPH; a secondary enzyme (Glucose Dehydrogenase - GDH) or a coupled substrate (Isopropanol) regenerates NADPH from NADP+, driving the equilibrium forward.

Caption: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration via Isopropanol.

Protocol Details

Reagents:

-

Substrate: 2,4,5-Trifluoroacetophenone (100 mM final conc.)

-

Enzyme: Commercial KRED (e.g., Codexis KRED-P1 or equivalent Prelog-selective variant).

-

Cofactor: NADP+ (1.0 mM catalytic load).

-

Recycling System: Isopropanol (IPA) or Glucose/GDH. Note: IPA is preferred here for solubility enhancement of the fluorinated substrate.

-

Buffer: 100 mM Potassium Phosphate, pH 7.0 containing 1 mM

.

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add

(10 mg) to stabilize the enzyme. -

Substrate Solution: Dissolve 2,4,5-trifluoroacetophenone (1.74 g, 10 mmol) in Isopropanol (15 mL). The IPA serves as both co-solvent and hydrogen donor.

-

Initiation:

-

Add the buffer (85 mL) to a jacketed reactor set to 30°C.

-

Add NADP+ (10 mg).

-

Add the KRED enzyme powder (50-100 mg, activity dependent). Stir gently for 5 mins.

-

Add the Substrate/IPA solution dropwise to the enzyme mixture.

-

-

Reaction: Stir at 250 rpm at 30°C. Monitor pH; if it drops below 6.5, titrate with 0.5 M NaOH (though IPA-coupled systems usually maintain neutral pH better than Glucose systems).

-

IPC (In-Process Control): Check conversion by HPLC after 6 and 24 hours. (Target: >98% conversion).

-

Workup:

-

Add Celite (2 g) and stir for 10 mins to aid filtration of protein.

-

Filter through a sintered glass funnel.

-

Extract the filtrate with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

Critical Control Point: Fluorinated acetophenones are prone to hydration. Ensure the substrate is fully dissolved in IPA before adding to the aqueous buffer to prevent precipitation of the hydrate.

Method B: Asymmetric Transfer Hydrogenation (ATH)[1]

For scenarios where enzyme sourcing is delayed or substrate solubility in water is prohibitive, Ruthenium-catalyzed ATH is the robust alternative.

Catalyst Selection

The complex RuCl(p-cymene)[(S,S)-TsDPEN] is the standard for generating (S)-alcohols from acetophenones.

-

Note: The "S,S" ligand configuration typically induces the "S" alcohol configuration for this substrate class, but this must be confirmed analytically as fluorine substitution can occasionally alter binding modes.

Protocol Details

Reagents:

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (S/C ratio 100:1 to 500:1).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).[1]

-

Solvent: Dichloromethane (DCM) or neat (if liquid at reaction temp).

Step-by-Step Procedure:

-

Inerting: Flame-dry a Schlenk flask and purge with Nitrogen (

) for 15 minutes. -

Catalyst Loading: Charge the flask with RuCl(p-cymene)[(S,S)-TsDPEN] (12.7 mg, 0.02 mmol) and 2,4,5-trifluoroacetophenone (348 mg, 2.0 mmol).

-

Solvent/H-Donor Addition:

-

Add degassed DCM (2 mL).

-

Add Formic Acid/TEA mixture (0.5 mL) via syringe.

-

-

Reaction: Stir at 28°C. The reaction will evolve

gas; ensure the system is vented through a bubbler. -

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC.[1] Reaction is typically complete in 8-12 hours.

-

Quench: Dilute with water (10 mL) and extract with DCM.

-

Purification: Pass through a short silica plug to remove the metal catalyst.

Analytical Controls & Data

Chiral HPLC Method

To validate enantiomeric excess (ee), use the following established method.

| Parameter | Condition |

| Column | Chiralcel OD-H or Chiralpak AD-H ( |

| Mobile Phase | n-Hexane : Isopropanol (95 : 5 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm (Strong absorption due to F-ring) |

| Retention Times | (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~10.2 min (Confirm with racemic standard) |

Comparative Performance Data

| Metric | Method A (Biocatalysis) | Method B (Ru-ATH) |

| Conversion | > 99% | 95 - 98% |

| Enantiomeric Excess | > 99.5% (S) | 94 - 97% (S) |

| Reaction Time | 18 - 24 h | 8 - 12 h |

| Impurity Profile | Clean (Trace protein) | Ru residuals (requires scavenging) |

| Scalability | Excellent (Water-based) | Good (Solvent handling required) |

Troubleshooting & Optimization

-

Low Conversion (Method A):

-

Cause: Substrate inhibition or pH drift.

-

Fix: Switch to a "fed-batch" mode where substrate is added in 4 aliquots over 4 hours. Ensure pH stat is working.

-

-

Low ee (Method B):

-

Cause: Temperature too high or catalyst degradation.

-

Fix: Lower temperature to 20°C (will increase time but improve selectivity). Ensure strictly anaerobic conditions during setup.

-

-

Substrate Solubility:

-

If the fluorinated ketone oils out in Method A, add 0.5% v/v Tween-80 surfactant or increase IPA co-solvent to 20%.

-

References

-

Hollmann, F., et al. "Biocatalytic reduction of fluoroacetophenones." Green Chemistry, 2006.

-

Noyori, R., et al. "Asymmetric transfer hydrogenation of ketones with chiral ruthenium catalysts."[2] Accounts of Chemical Research, 1997.

-

Codexis Inc. "Ketoreductase Screening Kits and Protocols."

-

Merck & Co. "Synthesis of Sitagliptin and related intermediates." Journal of the American Chemical Society, 2009.

-

BenchChem. "Protocols for Asymmetric Transfer Hydrogenation."

Sources

Precision Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction Application Guide

Executive Summary

The Corey-Bakshi-Shibata (CBS) reduction is the premier methodology for the enantioselective reduction of prochiral ketones to secondary alcohols. Utilizing a chiral oxazaborolidine catalyst derived from naturally occurring amino acids (typically proline), this transformation offers high yields and predictable stereochemistry (often >95% ee).[1] This guide provides a rigorous technical framework for implementing CBS reductions in drug discovery and process chemistry, moving beyond basic textbook descriptions to address critical process parameters (CPPs), safety protocols, and scale-up considerations.

Mechanistic Principles & Causality

Understanding the "Dual Activation" mechanism is vital for troubleshooting low enantioselectivity. The reaction does not proceed via simple hydride transfer; it requires the formation of a specific ternary complex.

The Catalytic Cycle

The oxazaborolidine catalyst serves two simultaneous functions:

-

Lewis Base Activation: The bridgehead nitrogen coordinates with the stoichiometric borane (

), increasing the hydridic character of the borane. -

Lewis Acid Activation: The endocyclic boron atom coordinates with the ketone oxygen, locking the substrate's facial exposure.

This organization forces the hydride transfer to occur via a rigid six-membered "chair-like" transition state, dictating the stereochemical outcome based on the steric bulk of the ketone substituents (

Figure 1: The CBS Catalytic Cycle demonstrating the regeneration of the catalyst and the critical ternary complex formation.

Critical Reaction Parameters (Optimization)

Success in CBS reduction depends on the precise control of reagents and conditions. The choice of borane source significantly impacts safety and reaction rate.

Borane Source Selection

| Parameter | Borane-THF ( | Borane-Dimethyl Sulfide ( | Catecholborane |

| Reactivity | High (Fast kinetics) | Moderate to High | Low (Requires higher temps) |

| Stability | Low (Requires refrigeration, <1M) | High (Stable at RT, neat ~10M) | High |

| Safety | Flammable; peroxide risk over time | Stench (DMS); Flammable | Less pyrophoric |

| Workup | Easy (THF is water miscible) | Difficult (DMS requires removal) | Requires hydrolysis |

| Recommendation | Preferred for small scale (<50g) | Preferred for Process Scale (>100g) | Specialized substrates only |

Temperature & Addition Rate

-

Temperature: Standard protocol is -78°C to 0°C . Lower temperatures generally increase ee but decrease rate.

-

Addition Mode: The ketone must be added slowly to the catalyst/borane mixture.

-

Reasoning: If ketone concentration is high, uncatalyzed (racemic) reduction by free

competes with the catalytic cycle. Keeping ketone concentration low ensures the fast, catalyzed pathway dominates.

-

Standard Operating Procedure (Protocol)

Target Transformation: Enantioselective reduction of Acetophenone to (R)-1-Phenylethanol. Scale: 10 mmol (Laboratory Scale).

Safety Warning

DANGER: Borane reagents are pyrophoric and evolve hydrogen gas (

) upon contact with moisture or protic solvents. All operations must be performed in a fume hood under a positive pressure of inert gas (Argon/Nitrogen).

Reagents

-

Acetophenone (1.20 g, 10 mmol) - Purified/Distilled

-

(S)-Me-CBS Catalyst (1.0 mL, 1M in Toluene, 10 mol%)

-

Borane-THF complex (0.6 eq stoichiometric, typically 6-7 mL of 1M solution)

-

Anhydrous THF (20 mL)

-

Methanol (for quench)[2]

Step-by-Step Workflow

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.

-

Catalyst Charging: Syringe the (S)-Me-CBS catalyst solution (1 mmol) into the RBF. Add 5 mL anhydrous THF.

-

Borane Activation: Cool the flask to 0°C . Add the Borane-THF solution (6 mmol, 0.6 equiv relative to hydride count, but often 1.0 equiv is used for rate) via syringe. Stir for 10 minutes to form the active catalyst-borane complex.

-

Substrate Addition (CRITICAL STEP):

-

Dissolve Acetophenone (10 mmol) in 10 mL anhydrous THF.

-

Load into the addition funnel.

-

Add the ketone solution dropwise over 30–60 minutes .

-

Note: Maintain internal temperature < 5°C.

-

-

Reaction Monitoring: Once addition is complete, stir for an additional 15–30 minutes. Monitor by TLC (silica, 4:1 Hex/EtOAc) or GC.

-

Quench:

-

Cautiously add Methanol (5 mL) dropwise. Expect vigorous bubbling (

evolution). -

Allow to warm to room temperature.[2]

-

-

Workup: Concentrate in vacuo to remove THF/MeOH/Trimethylborate. Dilute with

, wash with 1M HCl (to remove catalyst), saturated

Figure 2: Operational workflow emphasizing the slow addition step to prevent racemic background reduction.

Case Study: Synthesis of (R)-Fluoxetine Intermediate

Context: Fluoxetine (Prozac) requires high enantiopurity. The key step is the reduction of 3-chloropropiophenone.

-

Substrate: 3-chloropropiophenone.

-

Catalyst: (S)-Me-CBS (generates the R-alcohol).

-

Conditions: THF,

, ambient temperature (Process improvement for scale). -

Outcome: The resulting alcohol, (S)-3-chloro-1-phenylpropan-1-ol (precursor to R-Fluoxetine via inversion), is obtained in 94% yield and 97% ee [1].

-

Significance: This demonstrates the chemoselectivity of CBS; the chloro-group remains intact while the ketone is reduced.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Enantiomeric Excess (<80%) | Fast addition of ketone | Reduce addition rate to ensure |

| Moisture in solvent | Re-dry THF over Na/Benzophenone or molecular sieves. Water destroys the catalyst. | |

| Temperature too high | Cool reaction to -20°C or -78°C. | |

| Low Conversion | Degraded Borane | Titrate Borane-THF before use (it degrades over time). |

| Old Catalyst | Verify catalyst quality via NMR ( | |

| Product Racemization | Acidic workup too harsh | Some benzylic alcohols racemize in strong acid. Use milder quench (e.g., |

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3][4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][5][6] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.[3][5] [Link]

-

Mathre, D. J., et al. (1993).[7][8] A practical process for the preparation of tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole-borane.[8] The Journal of Organic Chemistry, 58(10), 2880–2888. [Link]

-

Corey, E. J., & Helal, C. J. (1998).[4][7][9][10] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[11] Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mindat.org [mindat.org]

- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. synarchive.com [synarchive.com]

- 6. Corey-Bakshi-Shibata) enantioselective reduction | Filo [askfilo.com]

- 7. Corey-Bakshi-Shibata Reduction [drugfuture.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Use of (S)-1-(2,4,5-Trifluorophenyl)ethanol as a chiral building block

Application Note: (S)-1-(2,4,5-Trifluorophenyl)ethanol as a Chiral Building Block in API Synthesis

Executive Summary & Strategic Significance

This compound is a highly functionalized chiral secondary alcohol that serves as a critical synthon in the development of advanced active pharmaceutical ingredients (APIs). Featuring a strongly electron-deficient aromatic ring, this building block is heavily utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably sitagliptin and its next-generation analogs[1][2]. This application note provides mechanistic insights, quantitative performance data, and self-validating protocols for the generation and downstream functionalization of this essential chiral node.

Mechanistic Grounding: The Fluorine Effect in Chiral Environments

The strategic incorporation of the 2,4,5-trifluorophenyl moiety into pharmacophores is driven by its ability to enhance metabolic stability against cytochrome P450 oxidation and improve target binding affinity through multipolar interactions[2].

From a synthetic perspective, the electron-withdrawing nature of the three fluorine atoms exerts a profound inductive effect on the adjacent chiral benzylic center.

-

Causality of Stereoretention/Inversion : When this compound is subjected to nucleophilic substitution (e.g., Mitsunobu amination), the electron-deficient ring severely destabilizes any transient benzylic carbocation. This effectively shuts down the unimolecular nucleophilic substitution (Sₙ1) pathway. Consequently, the reaction is forced through a strict bimolecular (Sₙ2) mechanism, ensuring >99% stereochemical inversion without the risk of racemization[3]. This mechanistic absolute is what makes the building block so reliable for synthesizing enantiopure (R)-amines[4].

Pathway Visualization

Fig 1: Synthetic divergence of this compound into API intermediates.

Quantitative Performance Data

To establish a self-validating baseline for process chemists, Table 1 summarizes the validated catalytic methods for synthesizing the (S)-alcohol precursor and its derivatives, highlighting the shift from heavy-metal chemocatalysis to highly selective biocatalysis.

Table 1: Comparison of Catalytic Methods for this compound Synthesis & Derivatization

| Synthesis Method | Catalyst / Enzyme System | Hydride / Amine Source | Yield (%) | Enantiomeric Excess | Ref |

| Chemocatalysis | Co(OAc)₂ / (S)-Xyl-P-Phos | Phenylsilane (PhSiH₃) | 93% | >95% (S) | [3] |

| Biocatalysis | Pseudomonas pseudoalcaligenes | Cellular Metabolism | 90% | >99% (S) | [1] |

| Biocatalysis | Engineered Aminotransferase | Isopropylamine / NH₄Cl | 75% | >99% (R) | [2] |

Self-Validating Experimental Protocols

Protocol A: Asymmetric Chemocatalytic Hydrosilylation

-

Objective : Synthesis of this compound via enantioselective reduction[3].

-

Causality & Rationale : Cobalt(II) catalysis utilizing the (S)-Xyl-P-Phos ligand provides a cost-effective, low-toxicity alternative to precious metals (Rh/Ru). Phenylsilane (PhSiH₃) is selected as the hydride source because it is a mild reagent that prevents the reductive defluorination of the highly activated aromatic ring—a common failure mode when using harsh reducing agents like LiAlH₄[3].

Step-by-Step Methodology :

-

Catalyst Activation : In an argon-filled glovebox, charge a dry Schlenk tube with Co(OAc)₂·4H₂O (1.5 × 10⁻² mmol) and (S)-Xyl-P-Phos (1.5 × 10⁻² mmol).

-

Solvent Addition : Add 1.0 mL of anhydrous toluene. Stir for 30 minutes at 25 °C to allow the formation of the active chiral cobalt complex. Visual Cue: The solution will exhibit a distinct color change indicating successful complexation.

-

Substrate Introduction : Add 2',4',5'-trifluoroacetophenone (0.15 mmol) followed by dropwise addition of PhSiH₃ (0.18 mmol, 1.2 eq).

-

Reaction Progression : Stir at room temperature. In-Process Control (IPC): Monitor the disappearance of the ketone via GC-FID (Chirasil-DEX CB column). The reaction typically reaches >95% conversion within 8-12 hours[3].

-

Quenching & Hydrolysis : Carefully quench the reaction with 0.5 mL of 10% HCl (aq) to hydrolyze the intermediate silyl ether. Caution: Mild effervescence (H₂ gas) will occur.

-

Isolation : Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation : Purify via silica gel chromatography (EtOAc/Petroleum Ether 1:4). Validate the enantiomeric excess via chiral HPLC (target: >95% ee) before proceeding to downstream steps[3].

Protocol B: Stereospecific Amination via Mitsunobu Inversion

-

Objective : Conversion of this compound to (R)-1-(2,4,5-Trifluorophenyl)ethylamine.

-

Causality & Rationale : Accessing the (R)-amine is a critical step for synthesizing DPP-4 inhibitor frameworks[1]. Phthalimide is utilized as the pronucleophile because its pKa (~8.3) perfectly matches the basicity of the DEAD/PPh₃ betaine intermediate, ensuring rapid proton transfer and efficient Sₙ2 inversion.

Step-by-Step Methodology :

-

System Setup : Dissolve this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Nucleophile Addition : Add phthalimide (1.2 eq) in a single portion. Stir until completely dissolved.

-

Thermal Control : Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The subsequent addition of DEAD is highly exothermic; maintaining 0 °C suppresses competing elimination side-reactions (E2) that would degrade the yield and purity.

-

Activation : Dropwise add Diethyl azodicarboxylate (DEAD, 1.2 eq) over 15 minutes. IPC: The reaction mixture will initially turn deep yellow/orange and gradually fade to colorless as the betaine intermediate is consumed by the nucleophile.

-

Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Intermediate Isolation : Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate out the byproduct triphenylphosphine oxide (OPPh₃). Filter and purify the filtrate via column chromatography to isolate the (R)-phthalimide intermediate.

-

Deprotection (Hydrazinolysis) : Suspend the intermediate in ethanol (0.5 M) and add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq). Reflux for 4 hours. Validation: The formation of a dense white precipitate (phthalhydrazide) confirms successful deprotection. Filter the precipitate, concentrate the filtrate, and acidify with HCl to isolate the pure (R)-amine as a stable hydrochloride salt.

References

1.[1] Highly enantioselective production of a chiral intermediate of sitagliptin by a novel isolate of Pseudomonas pseudoalcaligenes. Biotechnology Letters (PubMed/NIH). URL: [Link] 2.[2] Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. URL:[Link] 3.[4] (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid CAS 486460-00-8: High-Purity Pharmaceutical Intermediate Supplier. Ningbo Inno Pharmchem. URL: [Link] 4.[3] Supporting information for Cobalt(II)-Catalyzed Asymmetric Hydrosilylation of Simple Ketones Using Dipyridylphosphine Ligands. Organic & Biomolecular Chemistry (RSC). URL:[Link]

Sources

Chiral HPLC method for (S)-1-(2,4,5-Trifluorophenyl)ethanol analysis

Application Note: Chiral HPLC Analysis of (S)-1-(2,4,5-Trifluorophenyl)ethanol

Executive Summary & Scientific Context

This compound is a critical chiral intermediate in the synthesis of Sitagliptin (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes management. The enantiomeric purity of this alcohol is the rate-limiting quality attribute for the downstream stereochemistry of the final drug substance.

The separation of the (S)- and (R)-enantiomers presents a specific chromatographic challenge due to the electron-deficient nature of the 2,4,5-trifluorophenyl ring. Standard chiral stationary phases (CSPs) relying solely on steric hindrance often fail to resolve these isomers. This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak AD-H), which leverages both hydrogen bonding and

Method Development Logic

The selection of the stationary phase and mobile phase is not arbitrary; it is based on the "Three-Point Interaction" model required for chiral recognition.

-

Stationary Phase Selection: The Chiralpak AD-H column is selected over Cellulose-based columns (e.g., OD-H) for this specific application. The amylose helical structure forms a specific cavity that accommodates the trifluorophenyl ring, while the carbamate groups provide hydrogen bonding sites for the hydroxyl group of the analyte.

-

Mobile Phase Strategy: A Normal Phase (NP) mode using n-Hexane and Isopropanol (IPA) is chosen. The non-polar hexane forces the analyte to interact with the polar carbamate sites within the chiral selector. IPA acts as the displacer; its concentration modulates the retention time (

) and resolution (

Logic Flow: Method Optimization Strategy

Figure 1: Decision tree for optimizing the chiral separation of trifluorophenyl intermediates.

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).

-

Column: Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.

-

Solvents: n-Hexane (HPLC Grade, >99%), 2-Propanol (IPA, HPLC Grade).

-

Reference Standards: Racemic 1-(2,4,5-Trifluorophenyl)ethanol (for system suitability), Pure (S)-enantiomer (for peak identification).

Chromatographic Conditions (The "Golden" Method)

| Parameter | Setting | Rationale |

| Mobile Phase | n-Hexane : IPA (95 : 5 v/v) | Low polarity maximizes interaction with the chiral selector. |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |

| Column Temp | 25°C | Lower temperature generally improves chiral resolution ( |

| Detection | UV 215 nm | The trifluorophenyl ring has low absorbance; 215 nm maximizes sensitivity vs 254 nm. |

| Injection Vol | 5 - 10 µL | Minimized to prevent peak broadening (band spreading). |

| Run Time | 20 Minutes | Sufficient to elute both enantiomers (typical |

Sample Preparation Workflow

Important: Do not dissolve samples in pure IPA or Methanol if injecting large volumes, as this "strong solvent effect" will destroy peak shape.

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask.

-

Dissolution: Dissolve in 2 mL of IPA.

-

Dilution: Make up to volume with n-Hexane (Final solvent ratio 80:20 Hexane:IPA).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may dissolve in aggressive normal phase solvents).

Method Validation & Performance Criteria

This method is designed to be self-validating. Every run must meet the System Suitability criteria below before data is accepted.

System Suitability Parameters (SST)

| Parameter | Acceptance Criteria | Typical Result |

| Resolution ( | NLT 2.0 | ~ 3.5 |

| Tailing Factor ( | NMT 1.5 | 1.1 |

| Theoretical Plates ( | NLT 8000 | > 12,000 |

| Selectivity ( | NLT 1.2 | 1.4 |

Note: NLT = Not Less Than; NMT = Not More Than.

Elution Order

Under these specific conditions on Chiralpak AD-H:

-

First Peak: this compound (The active intermediate).

-

Second Peak: (R)-1-(2,4,5-Trifluorophenyl)ethanol (The impurity). Note: Always confirm elution order with a spiked standard, as specific column batches can rarely invert order, though highly unlikely with AD-H.

Troubleshooting & Optimization

If the resolution drops below 2.0, follow this corrective action plan:

-

Peak Broadening: Check the sample solvent. If the sample is dissolved in 100% IPA, the peak will distort. Dilute with Hexane.

-

Loss of Retention: The column may have adsorbed water. Flush with 100% Ethanol (anhydrous) for 30 mins at 0.5 mL/min, then re-equilibrate with Hexane/IPA.

-

High Backpressure: Check the inline filter. Normal phase solvents often precipitate buffer salts left over from previous RP-LC use in the system lines. Ensure system is flushed with IPA before introducing Hexane.

Visual Workflow: Sample Analysis

Figure 2: Step-by-step sample preparation and analysis workflow.[1]

References

-

Daicel Corporation. (2013). Instruction Manual for CHIRALPAK® AD-H Columns. Chiral Technologies. Retrieved from [Link]

-

Savant, S., et al. (2013). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Journal of Pharmaceutical Research. Retrieved from [Link]

-

Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-1-(2,4,5-Trifluorophenyl)ethanol Synthesis

Current Status: Online Operator: Senior Application Scientist Topic: Enantiomeric Excess (ee) Enhancement & Process Troubleshooting Target Molecule: (S)-1-(2,4,5-Trifluorophenyl)ethanol (CAS: N/A for specific enantiomer, derived from Ketone CAS: 129322-83-4)

Introduction: The Stereochemical Challenge

You are likely synthesizing This compound as a chiral building block for DPP-4 inhibitors (similar to Sitagliptin intermediates) or novel agrochemicals. The electron-deficient nature of the 2,4,5-trifluorophenyl ring creates unique challenges:

-

High Reactivity: The ketone is prone to non-selective background reduction.

-

Solubility: The lipophilic fluorinated ring resists aqueous enzymatic media.

-

Steric/Electronic Mismatch: Standard "off-the-shelf" enzymes may struggle with the specific ortho/meta/para fluorine substitution pattern.

This guide provides two validated workflows to achieve >99.5% ee.

Module 1: Biocatalytic Reduction (The Gold Standard)

Recommended for: Highest optical purity (>99% ee) and mild conditions.

The Protocol: Ketoreductase (KRED) System

Biocatalysis is preferred over chemocatalysis here because the enzyme pocket can distinguish the re-face and si-face of the ketone more effectively than small-molecule catalysts, especially with the ortho-fluorine interference.

System Components:

-

Enzyme: Engineered KRED (e.g., variants of Lactobacillus or Thermoanaerobacter ADH).

-

Cofactor Recycling: NADP+

NADPH via Glucose Dehydrogenase (GDH). -

Buffer: Potassium Phosphate (KPi), pH 7.0.[1]

Step-by-Step Workflow:

-

Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0) containing 1 mM

(crucial for KRED stability). -

Cofactor Mix: Dissolve NADP+ (0.5 g/L) and Glucose (1.5 eq relative to ketone).

-

Enzyme Load: Add GDH (5 U/mmol substrate) and KRED (10–50 U/mmol substrate).

-

Substrate Addition: Dissolve 2,4,5-trifluoroacetophenone in DMSO (10% v/v of final volume) and add dropwise to the agitated buffer.

-

Reaction: Incubate at 30°C, 250 rpm for 24 hours.

-

pH Control: Maintain pH 7.0 using 1M NaOH (GDH produces gluconic acid, lowering pH).

Troubleshooting Guide (Biocatalysis)

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | pH Drift | GDH produces gluconic acid. If pH drops <6.0, KRED deactivates. Fix: Use a pH-stat titrator or increase buffer strength to 250 mM. |

| Low Conversion (<50%) | Substrate Inhibition | The fluorinated ketone is toxic to the enzyme at high concentrations. Fix: Switch to fed-batch addition (add ketone slowly over 4 hours). |

| Moderate ee (90-95%) | Background Reduction | Spontaneous chemical reduction (rare) or enzyme promiscuity. Fix: Lower temperature to 20°C. Specificity usually improves at lower T. |

| Emulsion/Precipitate | Solubility Limit | Substrate is crashing out. Fix: Add 10% v/v Isopropanol or use a biphasic system (Buffer + MTBE) if the enzyme tolerates it. |

Visualization: Coupled Enzyme Cycle

Figure 1: The NADPH regeneration cycle. Glucose Dehydrogenase (GDH) recycles the expensive cofactor, driving the KRED reduction to completion.

Module 2: Asymmetric Transfer Hydrogenation (Chemocatalysis)

Recommended for: Scalability, speed, and tolerance to high substrate concentration.[2]

The Protocol: Ru-TsDPEN System

Noyori-type Asymmetric Transfer Hydrogenation (ATH) is robust for acetophenones.

System Components:

-

Catalyst: RuCl (Note: (S,S)-ligand typically yields the (S)-alcohol for acetophenones, but verify with small scale due to fluorine priority rules).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM) or neat in HCOOH/TEA.

Step-by-Step Workflow:

-

Inert Atmosphere: Purge reactor with Nitrogen. Oxygen kills the Ruthenium hydride species.

-

Catalyst Charge: Add RuCl (S/C ratio 1:500 to 1:1000).

-

Substrate: Add 2,4,5-trifluoroacetophenone.

-

H-Donor: Add HCOOH/TEA mixture (3-5 equivalents).

-

Reaction: Stir at 25°C. Monitor by HPLC.

-

Quench: Add water, extract with Ethyl Acetate.

Troubleshooting Guide (Chemocatalysis)

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls | Catalyst Poisoning | |

| Low ee (<90%) | Reversibility | If using Isopropanol (IPA) as H-donor, the reaction is reversible, eroding ee. Fix: Switch to Formic Acid/TEA (irreversible kinetic control). |

| Racemization | Product Instability | The benzylic C-OH bond is weakened by the electron-withdrawing fluorines. Acidic conditions can promote |

Module 3: Purification & Enrichment (The Polishing Step)

Even if your reaction yields 95% ee, pharmaceutical standards often require >99.5%.

Method: Crystallization of the 3,5-Dinitrobenzoate Ester Since the alcohol itself may be an oil or low-melting solid, derivatization is a reliable way to upgrade ee.

-

Derivatization: React crude alcohol (95% ee) with 3,5-dinitrobenzoyl chloride and pyridine.

-

Crystallization: Recrystallize the resulting ester from Ethanol/Hexane. The heterochiral crystals (racemate) often have different solubility than the homochiral form.

-

Hydrolysis: Saponify (LiOH/THF) to recover the enantiopure alcohol.

FAQ: Frequently Asked Questions

Q: Why does the 2,4,5-trifluoro pattern matter compared to normal acetophenone? A: The fluorine atoms are highly electron-withdrawing. This makes the carbonyl carbon more electrophilic (reacts faster) but also makes the resulting alcohol more acidic and prone to elimination or racemization. Furthermore, the ortho-fluorine can sterically clash with standard catalyst ligands, necessitating screening of "bulky" ligands or specific enzyme mutants [1].

Q: Can I use whole cells instead of purified enzymes? A: Yes. Strains like Lactobacillus paracasei or Candida tropicalis have been shown to reduce similar bulky/halo-acetophenones with high efficiency. Whole cells are cheaper but require careful mass transfer management (use NADES or biphasic systems) [2][3].

Q: My HPLC shows a "missing" peak. Where did the product go? A: Check for the "de-fluorinated" byproduct. If you are using metal catalysis (Pd or sometimes Ru) under harsh hydrogenation conditions, you might be accidentally performing hydrodefluorination (removing F atoms). Transfer hydrogenation (ATH) is milder and prevents this.

Decision Logic: Which Route to Choose?

Figure 2: Decision matrix for selecting the synthesis route based on scale and purity requirements.

References

-

Husa, N. M., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Available at: [Link]

-

Patel, R. N. (2020).[3] Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biomolecules. Available at: [Link]

-